
UiO-66(Zr)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its high thermal and chemical stability, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide typically involves the reaction of zirconium tetrachloride with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under solvothermal conditions, usually at temperatures ranging from 120°C to 220°C for several hours . The resulting product is then washed and dried to obtain the final MOF structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent volume, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of metal ions.
Substitution: Ligand exchange reactions can occur, where the terephthalate ligands are replaced by other organic ligands.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the MOF structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, organic ligands, and water. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while hydrolysis can lead to the formation of zirconium hydroxide and terephthalic acid .
Aplicaciones Científicas De Investigación
Oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as the decomposition of organophosphorus pesticides.
Biology: Employed in drug delivery systems due to its porous structure and biocompatibility.
Medicine: Investigated for its potential use in targeted drug delivery and imaging applications.
Mecanismo De Acción
The mechanism by which oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide exerts its effects involves the interaction of its porous structure with target molecules. The zirconium ions and terephthalate ligands create a highly stable framework that can adsorb and interact with various molecules. This interaction can facilitate catalytic reactions, enhance gas storage capacity, and improve drug delivery efficiency .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium 2-aminoterephthalate: Similar in structure but contains an amino group, which can enhance its catalytic properties.
Zirconium 1,4-benzenedicarboxylate: Another MOF with similar stability but different ligand structure.
Zirconium 2,5-dihydroxyterephthalate: Contains hydroxyl groups, providing different chemical reactivity and applications.
Uniqueness
Oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide is unique due to its high thermal and chemical stability, large surface area, and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in gas separation and catalytic processes make it a valuable material in both research and industry .
Propiedades
Número CAS |
1072413-80-9 |
|---|---|
Fórmula molecular |
C48H28O30Zr6+4 |
Peso molecular |
1632.1 g/mol |
Nombre IUPAC |
oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16 |
Clave InChI |
HUYKHXIPAICDQE-UHFFFAOYSA-A |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
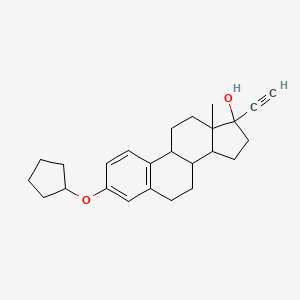
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
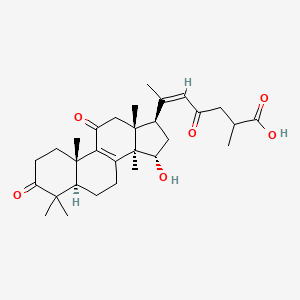

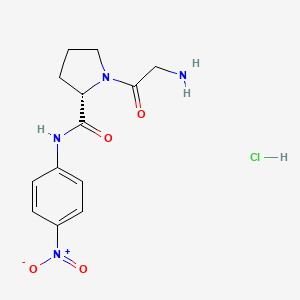
![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)
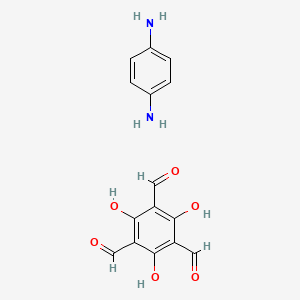
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

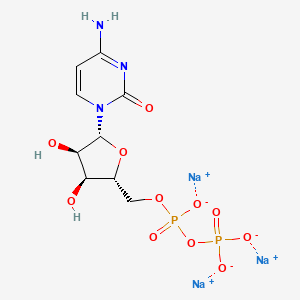

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
